
1-Benzyl-5-(4-chlorophenyl)-2-phenyl-2,3-dihydropyridin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-5-(4-chlorophenyl)-2-phenyl-2,3-dihydropyridin-4(1H)-one is a compound that belongs to the class of dihydropyridinones. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzyl group, a chlorophenyl group, and a phenyl group attached to a dihydropyridinone core.
準備方法
The synthesis of 1-Benzyl-5-(4-chlorophenyl)-2-phenyl-2,3-dihydropyridin-4(1H)-one can be achieved through various synthetic routes. One common method involves the condensation of appropriate benzyl, chlorophenyl, and phenyl derivatives with a dihydropyridinone precursor under specific reaction conditions. The reaction typically requires the use of a base, such as sodium hydroxide, and a solvent, such as ethanol, to facilitate the condensation process. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product .
化学反応の分析
1-Benzyl-5-(4-chlorophenyl)-2-phenyl-2,3-dihydropyridin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzyl, chlorophenyl, or phenyl rings are replaced with other substituents. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: It has shown potential as a bioactive molecule with various biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research has indicated its potential as a therapeutic agent for the treatment of certain diseases, such as cancer and neurodegenerative disorders.
作用機序
The mechanism of action of 1-Benzyl-5-(4-chlorophenyl)-2-phenyl-2,3-dihydropyridin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to reduced disease symptoms .
類似化合物との比較
1-Benzyl-5-(4-chlorophenyl)-2-phenyl-2,3-dihydropyridin-4(1H)-one can be compared with other similar compounds, such as:
1-Benzyl-5-(4-methylphenyl)-2-phenyl-2,3-dihydropyridin-4(1H)-one: This compound has a methyl group instead of a chlorine atom on the phenyl ring, which may result in different biological activities and properties.
1-Benzyl-5-(4-fluorophenyl)-2-phenyl-2,3-dihydropyridin-4(1H)-one: The presence of a fluorine atom can influence the compound’s reactivity and interactions with biological targets.
1-Benzyl-5-(4-nitrophenyl)-2-phenyl-2,3-dihydropyridin-4(1H)-one:
These comparisons highlight the uniqueness of this compound and its potential advantages over other similar compounds.
特性
分子式 |
C24H20ClNO |
|---|---|
分子量 |
373.9 g/mol |
IUPAC名 |
1-benzyl-5-(4-chlorophenyl)-2-phenyl-2,3-dihydropyridin-4-one |
InChI |
InChI=1S/C24H20ClNO/c25-21-13-11-19(12-14-21)22-17-26(16-18-7-3-1-4-8-18)23(15-24(22)27)20-9-5-2-6-10-20/h1-14,17,23H,15-16H2 |
InChIキー |
WIYZMTOPAXVJRW-UHFFFAOYSA-N |
正規SMILES |
C1C(N(C=C(C1=O)C2=CC=C(C=C2)Cl)CC3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


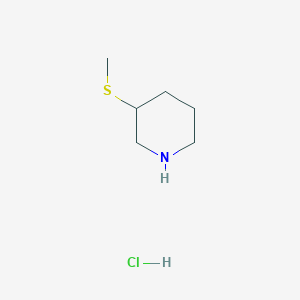
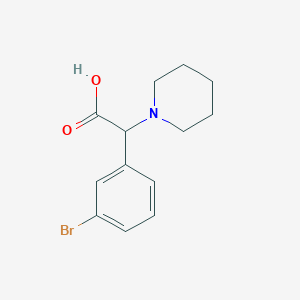
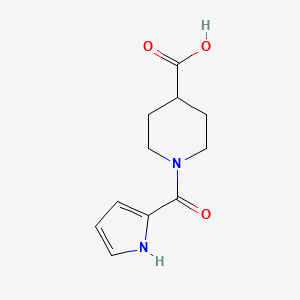
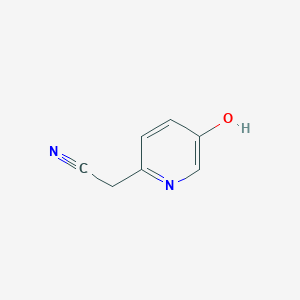

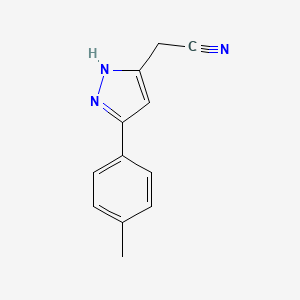

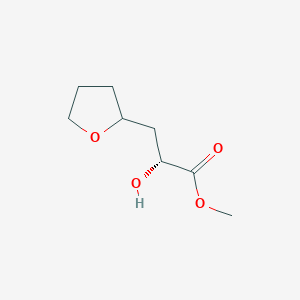
![5-[6-(4-phenylphenyl)cyclohexa-2,4-dien-1-yl]-1,2,4-triazol-3-one](/img/structure/B11813235.png)
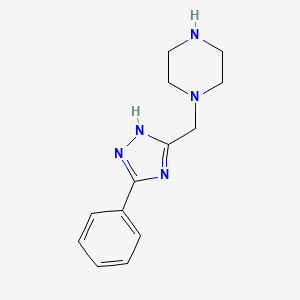
![Methyl 4,5-dimethoxybenzo[b]thiophene-2-carboxylate](/img/structure/B11813244.png)



